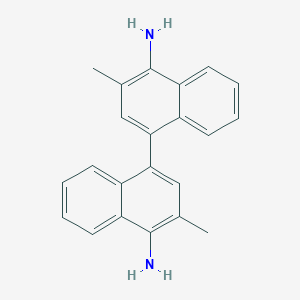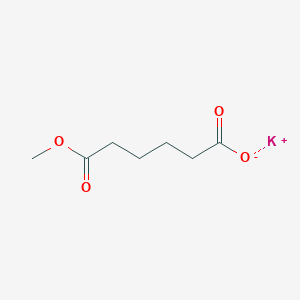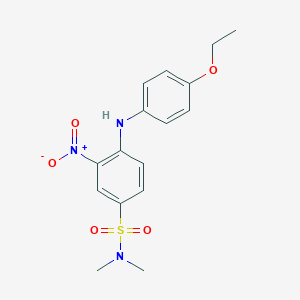
Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EDAFOS and has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of EDAFOS is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins in bacterial and fungal cells, leading to their death. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
EDAFOS has been shown to have a low toxicity profile and is generally well-tolerated in laboratory experiments. However, studies have shown that it can cause mild irritation to the skin and eyes, and may be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EDAFOS is its versatility. It can be used in a wide range of laboratory experiments and has potential applications in various fields. However, its high cost and limited availability may be a limitation for some researchers.
Orientations Futures
There are several future directions for research on EDAFOS. One area of interest is its potential use in the development of new antibiotics and antifungal agents. Another area of interest is its potential use in the development of new herbicides and insecticides for crop protection. Additionally, further research is needed to fully understand the mechanism of action of EDAFOS and its potential applications in materials science.
Applications De Recherche Scientifique
EDAFOS has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, EDAFOS has been shown to exhibit antibacterial and antifungal properties. It has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
In agriculture, EDAFOS has been studied for its potential use as a herbicide and insecticide. It has been shown to be effective against a wide range of pests and weeds, making it a promising candidate for use in crop protection.
In materials science, EDAFOS has been studied for its potential use in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its unique chemical structure and properties make it a promising candidate for use in these applications.
Propriétés
Numéro CAS |
12223-97-1 |
|---|---|
Formule moléculaire |
C16H19N3O5S |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H19N3O5S/c1-4-24-13-7-5-12(6-8-13)17-15-10-9-14(11-16(15)19(20)21)25(22,23)18(2)3/h5-11,17H,4H2,1-3H3 |
Clé InChI |
SIFKXZAVMBSRMB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)[N+](=O)[O-] |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)[N+](=O)[O-] |
Autres numéros CAS |
67338-59-4 12223-97-1 |
Description physique |
DryPowde |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
C.I. Disperse Yellow 86 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one](/img/structure/B76801.png)

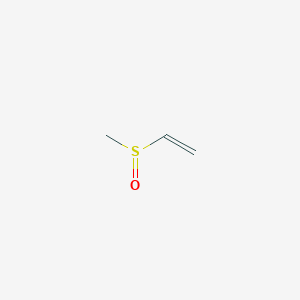
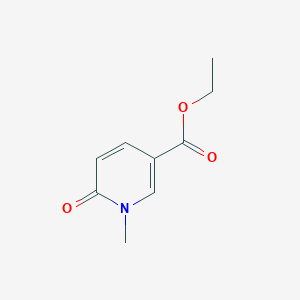
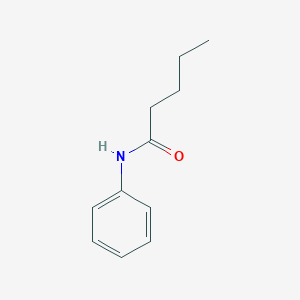

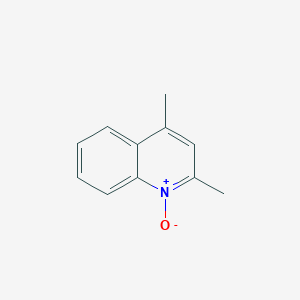
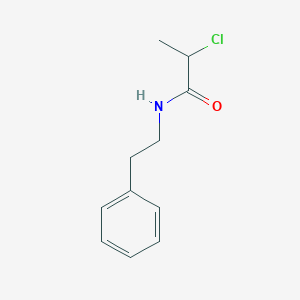


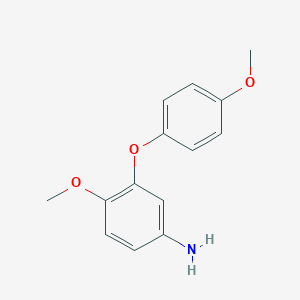
![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
